

# Atrasentan in the Spotlight: A Comparative Analysis of Clinical Trial Outcomes

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## Compound of Interest

Compound Name: *Atrasentan*

Cat. No.: *B1666376*

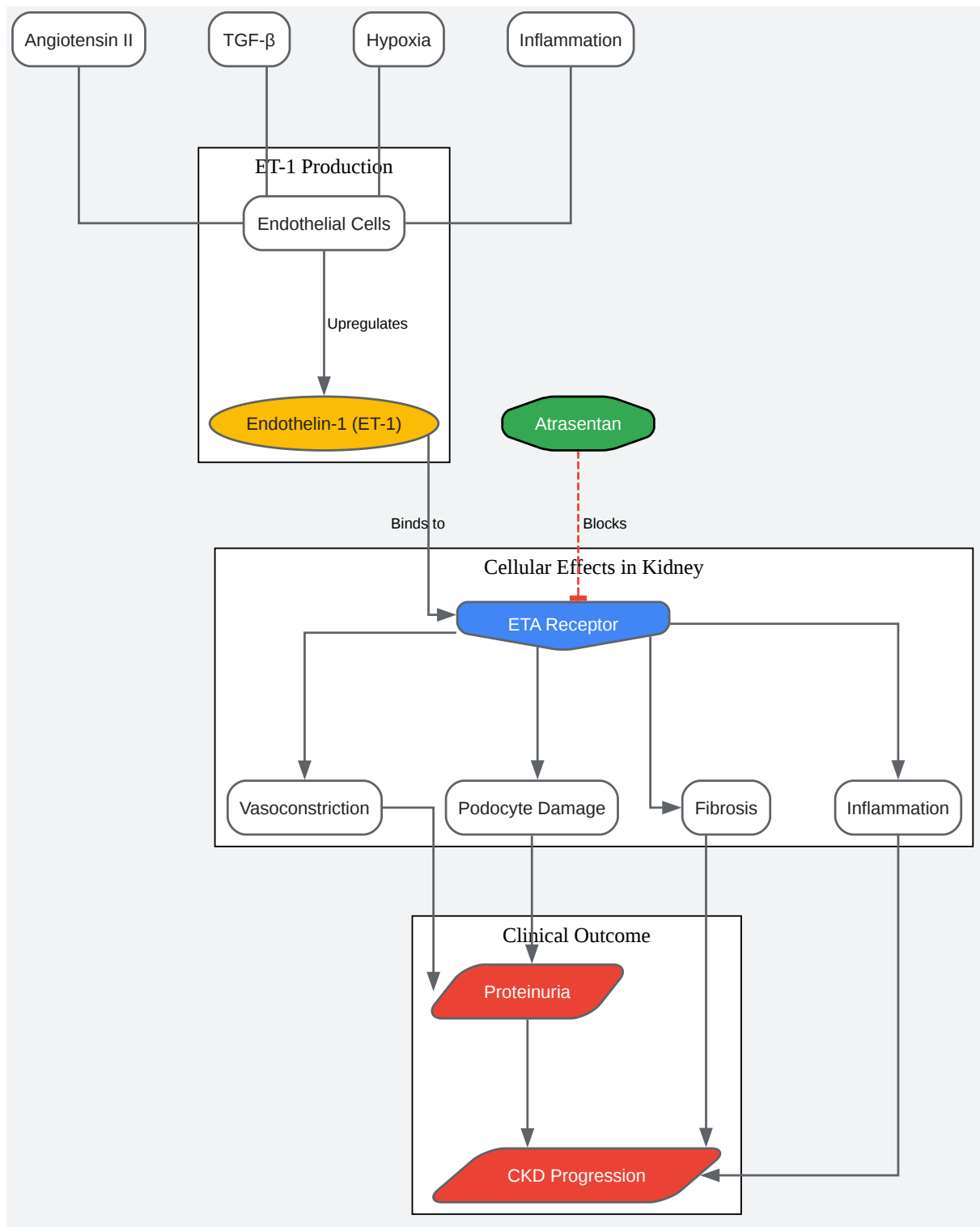
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**Atrasentan**, a selective endothelin A (ETA) receptor antagonist, has emerged as a promising therapeutic agent for various proteinuric kidney diseases. This guide provides a comprehensive cross-study comparison of key clinical trials investigating the efficacy and safety of **Atrasentan**, including the SONAR, ALIGN, ASSIST, and AFFINITY trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Atrasentan**'s performance and to provide supporting experimental data.

## Mechanism of Action: Targeting the Endothelin Pathway

**Atrasentan** functions by selectively blocking the endothelin A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, plays a pivotal role in the pathophysiology of kidney disease. [2][3] In renal pathologies, increased ET-1 levels contribute to vasoconstriction, inflammation, fibrosis, and podocyte damage, ultimately leading to proteinuria and the progression of kidney disease.[1] By antagonizing the ETA receptor, **Atrasentan** mitigates these detrimental effects of ET-1.

Below is a diagram illustrating the signaling pathway of Endothelin-1 in the kidney and the mechanism of action of **Atrasentan**.



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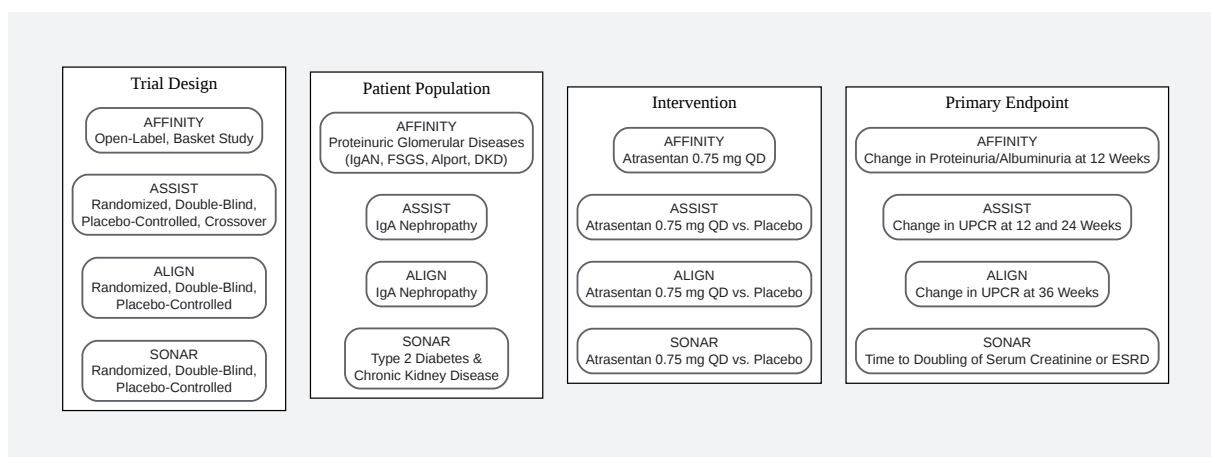
Caption: **Atrasentan** blocks the ETA receptor, inhibiting ET-1 mediated renal injury.

## Clinical Trial Comparison

This section provides a detailed comparison of the SONAR, ALIGN, ASSIST, and AFFINITY trials, focusing on their experimental protocols and key efficacy and safety data.

### Experimental Protocols

A summary of the experimental protocols for the four major **Atrasentan** clinical trials is presented below.



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Caption: Overview of **Atrasentan** clinical trial designs and primary endpoints.

Trial	Phase	Design	Patient Population	Inclusion Criteria (Key)	Intervention	Primary Endpoint
SONAR	3	Randomized, Double-Blind, Placebo-Controlled	Adults with Type 2 Diabetes and Chronic Kidney Disease (CKD)	eGFR 25-75 mL/min/1.73m <sup>2</sup> , UACR 300-5000 mg/g, on maximum tolerated RAS inhibitor	Atrasentan 0.75 mg once daily vs. Placebo	Time to doubling of serum creatinine or end-stage renal disease (ESRD)
ALIGN	3	Randomized, Double-Blind, Placebo-Controlled	Adults with IgA Nephropathy (IgAN)	Biopsy-proven IgAN, total urine protein ≥1 g/day, eGFR ≥30 mL/min/1.73m <sup>2</sup> , on maximum tolerated RAS inhibitor	Atrasentan 0.75 mg once daily vs. Placebo	Change in urine protein-to-creatinine ratio (UPCR) from baseline to 36 weeks
ASSIST	2	Randomized, Double-Blind, Placebo-Controlled, Crossover	Adults with IgA Nephropathy (IgAN)	Biopsy-proven IgAN, eGFR ≥30 mL/min/1.73m <sup>2</sup> , on stable SGLT2 inhibitor and	Atrasentan 0.75 mg once daily vs. Placebo	Change in UPCR from baseline to week 12 and week 24

				maximum tolerated RAS inhibitor, total urine protein >0.5 g/day	
AFFINITY	2	Open-Label, Basket Study	Adults with proteinuric glomerular diseases (IgAN, FSGS, Alport syndrome, DKD)	Varies by cohort, generally includes proteinuria/albuminuria thresholds and stable background therapy	Atrasentan 0.75 mg once daily
					Change in proteinuria (UPCR) or albuminuria (UACR) from baseline to Week 12

## Efficacy Data

The following table summarizes the key efficacy findings from the SONAR and ALIGN trials. Data from the ASSIST and AFFINITY trials are still emerging.

Trial	Efficacy Endpoint	Atrasentan Group	Placebo Group	Result
SONAR	Primary Composite Renal Endpoint (Doubling of Serum Creatinine or ESRD)	6.0% (79/1325)	7.9% (105/1323)	Hazard Ratio: 0.65 (95% CI 0.49–0.88); p=0.0047
ALIGN	Mean Change in UPCR at 36 Weeks	-38.1%	-3.1%	36.1% reduction vs. placebo (p<0.0001)

## Safety and Tolerability

A summary of the most frequently reported adverse events in the SONAR and ALIGN trials is provided below.

Trial	Adverse Event	Atrasentan Group	Placebo Group
SONAR	Fluid Retention	More frequent	Less frequent
	Anemia	More frequent	Less frequent
	Hospitalization for Heart Failure	3.5% (47/1325)	2.6% (34/1323)
ALIGN	Peripheral Edema	~2%	Not specified
	Anemia	~2%	Not specified
	Liver Transaminase Elevation	~2%	Not specified
	Serious Adverse Events	5.9%	6.5%

## Conclusion

Clinical trial data to date consistently demonstrate that **Atrasentan** effectively reduces proteinuria in patients with both diabetic kidney disease and IgA nephropathy. The SONAR trial showed a significant reduction in the risk of major renal events in patients with type 2 diabetes and CKD. The ALIGN trial has shown a statistically significant and clinically meaningful reduction in proteinuria in patients with IgA nephropathy. The safety profile of **Atrasentan** appears manageable, with fluid retention and anemia being the most notable adverse events. Ongoing and future studies, including the final analysis of the ALIGN trial and data from the ASSIST and AFFINITY trials, will further elucidate the long-term efficacy and safety of **Atrasentan** across a broader range of proteinuric kidney diseases. These findings support the potential of **Atrasentan** as a valuable addition to the therapeutic armamentarium for managing chronic kidney disease.

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